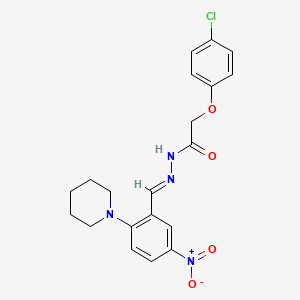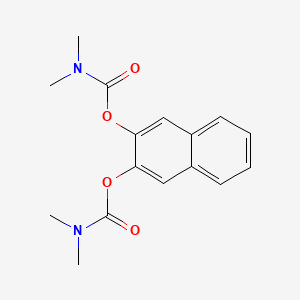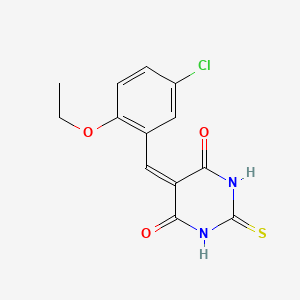
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, also known as DPA-T, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound belongs to the family of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry. DPA-T is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied. In
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. It is involved in various physiological processes, including ion channel regulation, calcium signaling, and protein synthesis. N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to bind to the sigma-1 receptor and modulate its activity, leading to various effects on neuronal function and other physiological processes.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of ion channels and neurotransmitter release. In animal studies, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to protect against various neurological insults, including ischemia, traumatic brain injury, and neurodegeneration. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines. In vitro studies have shown that N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide can modulate the activity of various ion channels, including voltage-gated calcium channels, potassium channels, and sodium channels. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor, its selectivity for the sigma-1 receptor over other sigma receptor subtypes, and its ability to cross the blood-brain barrier. However, there are also limitations to using N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide in lab experiments, including its potential toxicity and the lack of information on its long-term effects. Researchers must use caution when working with N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, including the development of more efficient synthesis methods, the identification of new sigma-1 receptor ligands, and the investigation of the long-term effects of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide on physiological processes. Researchers are also exploring the potential therapeutic applications of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, including its use as a neuroprotective agent, an analgesic, and an anti-inflammatory agent. Further research is needed to fully understand the potential of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide as a research tool and a therapeutic agent.
Synthesemethoden
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with magnesium, followed by the reaction of the resulting Grignard reagent with 3,3-diphenylpropylamine. The final step involves the reaction of the resulting amine with acryloyl chloride to produce N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide. The synthesis method has been optimized to increase the yield and purity of the compound, and various modifications have been proposed to improve the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, neuroplasticity, and neurotransmission. N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to modulate the activity of the sigma-1 receptor, leading to various effects on neuronal function. In pharmacology, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used as a tool to study the effects of sigma-1 receptor modulation on various physiological processes, including pain, memory, and addiction. In biochemistry, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used to study the structure and function of the sigma-1 receptor and its interactions with various ligands.
Eigenschaften
IUPAC Name |
(E)-N-(3,3-diphenylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(14-13-20-12-7-17-25-20)23-16-15-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,17,21H,15-16H2,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGKLHFKUBNBZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,3-diphenylpropyl)-3-(thiophen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)





![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

